molecular formula C12H8BrClN2O B2615586 N-(5-bromopyridin-2-yl)-4-chlorobenzamide CAS No. 86843-85-8

N-(5-bromopyridin-2-yl)-4-chlorobenzamide

Cat. No. B2615586
CAS RN: 86843-85-8
M. Wt: 311.56
InChI Key: QTQWKPVAJQPJQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-bromopyridin-2-yl)-4-chlorobenzamide, also known as BPCB, is a chemical compound that has been widely studied for its potential applications in scientific research. BPCB is a heterocyclic compound that contains both a pyridine and a benzamide group, which gives it unique properties that make it useful for a variety of applications. In

Scientific Research Applications

N-(5-bromopyridin-2-yl)-4-chlorobenzamide has been studied for a variety of scientific research applications, including its potential as a fluorescent probe for detecting protein-protein interactions, its use as a kinase inhibitor, and its ability to inhibit tumor growth. This compound has also been studied for its potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes.

Mechanism of Action

The mechanism of action of N-(5-bromopyridin-2-yl)-4-chlorobenzamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes, including kinases and proteases. This compound has also been shown to interact with a variety of proteins, including those involved in cell signaling pathways and DNA repair.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including its ability to inhibit the growth and proliferation of cancer cells, its ability to induce apoptosis (programmed cell death), and its ability to modulate certain signaling pathways. This compound has also been shown to have anti-inflammatory effects, and it has been studied for its potential as a treatment for neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(5-bromopyridin-2-yl)-4-chlorobenzamide in lab experiments is its unique chemical structure, which makes it useful for a variety of applications. This compound is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, there are also some limitations to using this compound in lab experiments, including its potential toxicity and its limited solubility in aqueous solutions.

Future Directions

There are many potential future directions for research on N-(5-bromopyridin-2-yl)-4-chlorobenzamide, including its use as a therapeutic agent for the treatment of various diseases, its use as a tool for studying protein-protein interactions, and its use as a fluorescent probe for imaging biological systems. Further research is also needed to fully understand the mechanism of action of this compound and to optimize its properties for various applications. Overall, this compound is a promising compound that has the potential to make significant contributions to scientific research.

Synthesis Methods

The synthesis of N-(5-bromopyridin-2-yl)-4-chlorobenzamide involves the reaction of 2-amino-5-bromopyridine with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate amide that is subsequently deprotonated to form the final product. The yield of the reaction is typically around 50%, and the purity of the product can be improved through recrystallization.

properties

IUPAC Name

N-(5-bromopyridin-2-yl)-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrClN2O/c13-9-3-6-11(15-7-9)16-12(17)8-1-4-10(14)5-2-8/h1-7H,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTQWKPVAJQPJQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NC=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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